

Application Notes: Zinc Palmitate as a Flatting Agent in Lacquers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc palmitate

Cat. No.: B1588427

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Introduction

Zinc palmitate is a metallic soap, specifically the zinc salt of palmitic acid, with the chemical formula $C_{32}H_{62}O_4Zn$.^[1] It is a fine, white, amorphous powder that is insoluble in water and alcohol but slightly soluble in aromatic hydrocarbons like benzene and toluene when heated.^[2] ^[3] In the coatings industry, **zinc palmitate** serves as a multifunctional additive, primarily used as a flatting agent (also known as a matting agent) to control the gloss of lacquers and other coatings.^[3] Its use is particularly beneficial in formulations for wood finishes, primers, and industrial coatings where a matte or satin finish is desired for aesthetic purposes, to reduce glare, or to mask minor surface imperfections.

Mechanism of Action

The flatting effect of **zinc palmitate** is a physical phenomenon. When incorporated into a lacquer formulation, the fine particles of **zinc palmitate** are dispersed throughout the resin system. As the lacquer dries and the solvent evaporates, the film thickness decreases. During this process, the insoluble **zinc palmitate** particles create a micro-rough surface. This microscopic unevenness scatters reflected light in multiple directions rather than reflecting it specularly (like a mirror). This diffuse reflection is what reduces the perceived gloss of the surface, resulting in a matte or semi-gloss finish. The efficiency of the flatting effect is dependent on several factors, including the particle size of the **zinc palmitate**, its concentration in the formulation, and the overall composition of the lacquer.

Key Performance Attributes

Incorporating **zinc palmitate** into lacquer formulations can impart several desirable properties:

- **Effective Gloss Control:** It provides a predictable and consistent reduction of gloss, allowing formulators to achieve a range of finishes from semi-gloss to deep matte.
- **Improved Sandability:** The lubricating nature of **zinc palmitate** makes the cured lacquer film easier to sand. This is a significant advantage for primers and wood sealers, reducing labor and improving the smoothness of subsequent coats.
- **Enhanced Water Resistance:** As a metallic soap, **zinc palmitate** is inherently hydrophobic. Its inclusion in the lacquer film can improve the coating's resistance to moisture, protecting the underlying substrate.
- **Pigment Suspension:** It can function as a dispersing and anti-settling agent, helping to keep pigments and other solid components suspended within the formulation.^[3] This contributes to better storage stability and color uniformity of the final coating.
- **Good Transparency:** When properly dispersed, fine grades of **zinc palmitate** have a minimal impact on the clarity of the lacquer, which is crucial for clear coats over wood and other substrates where the grain or underlying color should remain visible.

Quantitative Data Summary

While specific performance data for **zinc palmitate** as a flattening agent is not widely published, its properties are very similar to the more commonly documented zinc stearate. The following table includes known properties of **zinc palmitate** and typical performance characteristics of the closely related zinc stearate, which can be used as a reliable reference for formulation development.

Property	Value	Notes
Chemical Formula	C ₃₂ H ₆₂ O ₄ Zn	-
Molecular Weight	576.22 g/mol	[4]
Appearance	White, amorphous powder	[2][3]
Melting Point	130 - 134 °C	[5]
Density	1.14 g/cm ³	[4]
Purity	≥ 95.0%	[5]
Typical Particle Size (D50)	5 - 15 µm	Based on typical values for metallic stearates used as flatting agents.
Oil Absorption	30 - 50 g/100g	Based on typical values for zinc stearate. This value is important for understanding how much binder the agent will require.
Effect on Gloss (60°)	-	The gloss level decreases as the concentration of the flatting agent increases. A typical loading level is 2-10% by weight of the total formulation.
2% Loading	~50-60 GU	Illustrative data based on zinc stearate performance.
5% Loading	~20-30 GU	Illustrative data based on zinc stearate performance.
8% Loading	~10-15 GU	Illustrative data based on zinc stearate performance.

GU = Gloss Units

Experimental Protocols

Protocol 1: Incorporation of **Zinc Palmitate** into a Lacquer Formulation

This protocol describes a standard laboratory procedure for dispersing **zinc palmitate** into a generic solvent-based nitrocellulose lacquer.

1. Materials and Equipment:

- Nitrocellulose resin solution (e.g., 20% solids in a suitable solvent blend)
- **Zinc Palmitate** powder
- Solvent blend (e.g., esters, ketones, aromatic hydrocarbons)
- Plasticizers and other additives (as required by the base formulation)
- High-speed disperser (e.g., Cowles dissolver) with a suitable blade
- Laboratory balance (accurate to 0.01 g)
- Mixing vessel
- Spatula

2. Procedure:

- Preparation of the Mill Base:
 - Weigh the required amount of the nitrocellulose resin solution into the mixing vessel.
 - Begin agitation at a low speed (e.g., 500 rpm) to create a vortex.
 - Slowly add the pre-weighed **zinc palmitate** powder into the side of the vortex to ensure it gets wetted by the resin solution and to minimize airborne dust.
 - Add a portion of the solvent blend if necessary to adjust the viscosity for efficient dispersion.
- Dispersion:

- Once all the powder is added, increase the speed of the disperser to a level that creates a strong vortex without splashing (e.g., 2000-3000 rpm). The tip speed of the blade should be approximately 5-10 m/s.
- Continue dispersing for 15-20 minutes. The temperature of the mill base may increase; monitor to ensure it does not exceed the manufacturer's recommendation for the resin (typically < 50°C).
- Check the fineness of grind (FOG) periodically using a Hegman gauge. A reading of 6-7 Hegman (25-12.5 µm) is typically sufficient for good flatting efficiency and film smoothness.
- Let-Down:
 - Once the desired fineness of grind is achieved, reduce the mixing speed.
 - Add the remaining resin, solvents, and any other liquid components of the formulation to the vessel.
 - Mix at a low speed for an additional 10-15 minutes until the batch is homogeneous.
- Quality Control:
 - Measure the viscosity of the final lacquer using a suitable viscometer (e.g., Brookfield or Ford cup).
 - Adjust the viscosity with the solvent blend if necessary to meet the target specification.
 - Filter the lacquer through an appropriate mesh filter (e.g., 100-200 mesh) to remove any undispersed agglomerates.

Protocol 2: Evaluation of Flatting Performance in a Cured Lacquer Film

This protocol outlines the procedure for applying the prepared lacquer and measuring its key performance properties, particularly gloss.

1. Materials and Equipment:

- Prepared lacquer containing **zinc palmitate**
- Test substrates (e.g., sealed wood panels, glass panels, or Leneta charts)
- Film applicator (e.g., drawdown bar, spray gun)
- Drying rack
- Gloss meter with 20°, 60°, and 85° geometries (compliant with ASTM D523)[4][5]
- Pencil hardness tester (compliant with ASTM D3363)
- Cross-hatch adhesion tester (compliant with ASTM D3359)

2. Procedure:

- Film Application:
 - Apply the lacquer to the test substrate at a specified wet film thickness (e.g., 75-100 µm) using a drawdown bar or by spraying.
 - Ensure the application is uniform and free of defects.
- Curing:
 - Allow the coated panels to flash off at room temperature for 10-15 minutes to allow initial solvent evaporation.
 - Place the panels on a drying rack in a dust-free environment and allow them to cure under controlled conditions (e.g., 25°C and 50% relative humidity) for the specified time (typically 7 days for full cure).
- Gloss Measurement (ASTM D523):
 - Calibrate the gloss meter according to the manufacturer's instructions using the supplied calibration standards.[2]

- Measure the specular gloss of the cured film at a 60° angle.^{[2][4][5]} Take at least three readings at different locations on the panel and calculate the average.
- If the 60° gloss is very high (>70 GU), measure at 20°. If the 60° gloss is very low (<10 GU), measure at 85° for better differentiation.^[4]
- Hardness Testing (ASTM D3363):
 - Determine the pencil hardness of the cured film by pushing a series of calibrated graphite pencils of increasing hardness over the surface at a 45° angle until one scratches the film.
- Adhesion Testing (ASTM D3359):
 - Perform a cross-hatch adhesion test by making a grid of cuts through the film to the substrate, applying a specified pressure-sensitive tape over the grid, and then rapidly removing it.
 - Evaluate the adhesion based on the amount of coating removed by the tape, according to the ASTM scale (5B = no removal, 0B = >65% removal).

Visualizations

Caption: Workflow for using **zinc palmitate** as a flatting agent.

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- To cite this document: BenchChem. [Application Notes: Zinc Palmitate as a Flatting Agent in Lacquers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588427#zinc-palmitate-as-a-flatting-agent-in-lacquers]

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